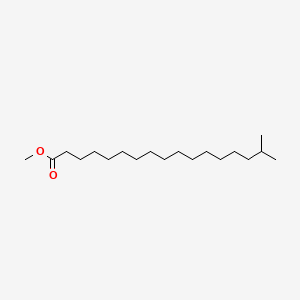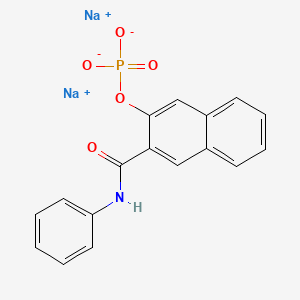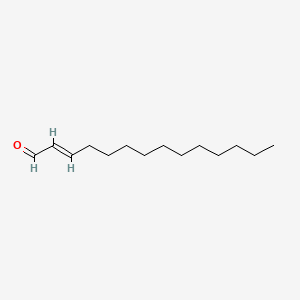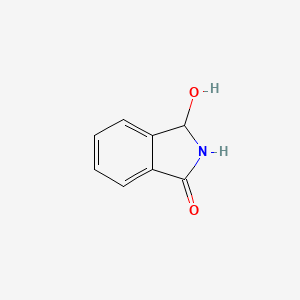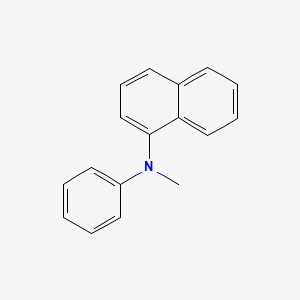
Quinoline-8-carboxamide
Overview
Description
Quinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.
Mechanism of Action
Target of Action
Quinoline-8-carboxamide, also known as 8-Quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
The compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . This interaction triggers apoptosis, a process of programmed cell death . Additionally, it exhibits inhibitory activity against Pim-1 kinase .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptotic pathway . The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 lead to the activation of apoptosis . This results in the death of cancer cells, thereby inhibiting their proliferation .
Pharmacokinetics
This suggests that the compound can be effectively absorbed and distributed in the body, metabolized, and then excreted, without affecting the central nervous system .
Result of Action
The compound’s action results in anti-proliferative activities against various cancer cell lines . Specifically, certain derivatives of this compound have shown good anti-proliferative activities compared to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .
Biochemical Analysis
Biochemical Properties
Quinoline-8-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit anti-proliferative activities, potentially acting as an inhibitor of protein kinases (PKs), which are key regulators of cell survival and proliferation . The compound’s interaction with these biomolecules can influence biochemical reactions, leading to changes in cell function .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that the compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . For instance, it has been found to potentially inhibit Pim-1 kinase, a type of protein kinase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on the compound’s stability, degradation, and long-term effects on cellular function is limited, studies have shown that certain derivatives of the compound exhibit selective cytotoxic effects .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, laquinimod, a quinoline-3-carboxamide derivative, has been shown to have effects that vary with different dosages in animal models .
Metabolic Pathways
Given its potential role as a protein kinase inhibitor, it may interact with enzymes or cofactors involved in various metabolic pathways .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-8-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline with carboxylic acid derivatives under specific conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known methods for constructing the quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-8-carboxylic acid, while reduction can produce this compound derivatives with different functional groups .
Scientific Research Applications
Quinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-proliferative agent, inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Quinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamide: Another quinoline derivative with potential anti-tubercular activity.
Quinoline-4-carboxamide: Known for its anti-inflammatory properties.
Quinoline-6-carboxamide: Investigated for its potential as an antiviral agent.
This compound is unique due to its specific interactions with protein kinases and its potential as an anti-proliferative agent .
Properties
IUPAC Name |
quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204243 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55706-61-1 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
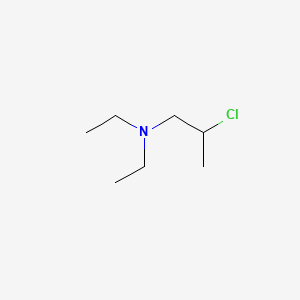
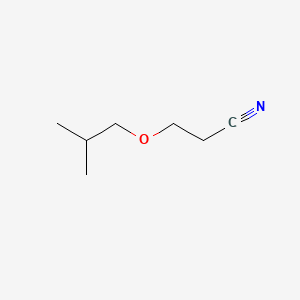

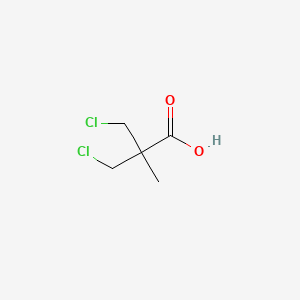
![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
![Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)

